2,5-Difluoropyridine

Regioselective synthesis Metalation Pyridine functionalization

2,5-Difluoropyridine (CAS 84476-99-3) is a fluorinated pyridine derivative widely employed as a key intermediate in pharmaceutical and agrochemical synthesis. The compound's pyridine ring, substituted with fluorine atoms at the 2- and 5-positions, confers distinct electronic properties and regioselective reactivity that differentiate it from other difluoropyridine isomers.

Molecular Formula C5H3F2N
Molecular Weight 115.08 g/mol
CAS No. 84476-99-3
Cat. No. B1303130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoropyridine
CAS84476-99-3
Molecular FormulaC5H3F2N
Molecular Weight115.08 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)F
InChIInChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyXFAMUOYNXFXQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoropyridine (CAS 84476-99-3) Procurement Guide: Key Intermediate for Regioselective Synthesis


2,5-Difluoropyridine (CAS 84476-99-3) is a fluorinated pyridine derivative widely employed as a key intermediate in pharmaceutical and agrochemical synthesis [1]. The compound's pyridine ring, substituted with fluorine atoms at the 2- and 5-positions, confers distinct electronic properties and regioselective reactivity that differentiate it from other difluoropyridine isomers [2].

Why 2,5-Difluoropyridine Cannot Be Replaced by Other Difluoropyridine Isomers


In-class compounds such as 2,3-difluoropyridine, 2,4-difluoropyridine, and 2,6-difluoropyridine exhibit markedly different regioselectivity, physicochemical properties, and reactivity profiles. For example, while 2,5-difluoropyridine enables regioexhaustive substitution at all vacant positions [1], 2,4-difluoropyridine reacts exclusively at the 4-position with nucleophiles [2]. These differences preclude simple interchange in synthetic routes and final product performance.

2,5-Difluoropyridine Differentiation Evidence: Quantitative Comparisons vs. Isomers


Regioexhaustive Substitution Capability of 2,5-Difluoropyridine

2,5-Difluoropyridine allows for regioexhaustive substitution, meaning all vacant positions (3-, 4-, and 6-positions) are amenable to regioselective metalation and subsequent carboxylation [1]. In contrast, 2,4-difluoropyridine reacts exclusively at the 4-position with nucleophiles [2]. This distinction is critical for synthetic routes requiring multiple functionalization steps.

Regioselective synthesis Metalation Pyridine functionalization

Acidity (pKa) Comparison of Difluoropyridine Isomers

The predicted pKa of 2,5-difluoropyridine is -2.85 ± 0.10 . This value is identical to that of 2,3-difluoropyridine (-2.85) but significantly lower than 2,4-difluoropyridine (-1.55) and 2,6-difluoropyridine (-6.09) , and higher than 3,5-difluoropyridine (0.39) . The pKa influences protonation state and reactivity under various pH conditions.

Physicochemical properties Basicity Solubility

Lipophilicity (LogP) Comparison of Difluoropyridine Isomers

2,5-Difluoropyridine has a calculated LogP of 1.36 . This is comparable to 2,3-difluoropyridine (1.36) and 2,4-difluoropyridine (1.43) [1], but notably lower than 2,6-difluoropyridine (1.79) [2]. Differences in LogP affect solubility and permeability in biological systems, which is critical for drug design.

Lipophilicity Membrane permeability Drug-likeness

Boiling Point and Density Comparison of Difluoropyridine Isomers

2,5-Difluoropyridine exhibits a boiling point of 115 °C (lit.) and density of 1.274 g/mL at 25 °C . In comparison, 2,3-difluoropyridine boils at 125-126 °C [1], 2,4-difluoropyridine at 104-106 °C [2], and 2,6-difluoropyridine at 124.5 °C . The boiling point difference (up to 21 °C) impacts distillation and purification strategies.

Physical properties Purification Handling

High-Value Application Scenarios for 2,5-Difluoropyridine in R&D and Manufacturing


Multi-Step Synthesis of Fluorinated Pyridinecarboxylic Acids

Leveraging its regioexhaustive substitution capability , 2,5-difluoropyridine is uniquely suited for the preparation of diverse fluorinated pyridinecarboxylic acid libraries. Each starting material can yield approximately half a dozen different carboxylic acids via regioselective metalation and carboxylation, a level of versatility not possible with 2,4-difluoropyridine, which reacts exclusively at a single position .

Design of Kinase Inhibitors and Antiviral Agents

The fluorine atoms in 2,5-difluoropyridine enhance metabolic stability and binding affinity, making it a preferred building block for kinase inhibitors and antiviral drugs . Its moderate lipophilicity (LogP 1.36) and acidity (pKa -2.85) provide a favorable balance for drug-likeness, as confirmed by its use in ROS1/NTRK dual kinase inhibitor development .

Synthesis of Agrochemical Intermediates

2,5-Difluoropyridine serves as a key intermediate in the production of herbicides and insecticides . Its distinct boiling point and density simplify purification in large-scale manufacturing processes, reducing operational costs and improving yield consistency.

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